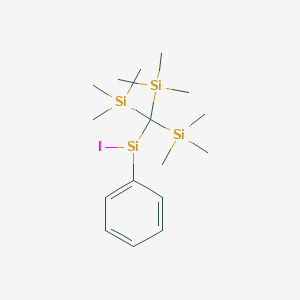

CID 12553108

Description

Structure and Function of BTK in Cellular Signaling Networks

BTK is a 659-amino acid protein composed of five distinct functional domains that facilitate its interaction with other proteins and lipids, thereby orchestrating downstream signaling events. walshmedicalmedia.comwikipedia.orgresearchgate.net Upon cellular activation, BTK is recruited to the cell membrane where it becomes activated through phosphorylation. mdpi.com This activation is a pivotal step that allows BTK to phosphorylate its own substrates, such as phospholipase C gamma 2 (PLCγ2). wikipedia.orgmdpi.com The phosphorylation of PLCγ2 initiates a cascade of events, including calcium mobilization and the activation of downstream transcription factors, which ultimately control cellular responses like proliferation, differentiation, and survival. wikipedia.orgmdpi.comnih.gov

Table 1: Functional Domains of Bruton's Tyrosine Kinase (BTK)

| Domain | Name | Primary Function |

| N-terminal | Pleckstrin Homology (PH) Domain | Binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), anchoring BTK to the cell membrane. mdpi.comwikipedia.org |

| Tec Homology (TH) Domain | Contains a zinc-finger motif important for protein stability and optimal activity. mdpi.com | |

| SRC Homology 3 (SH3) Domain | Mediates protein-protein interactions, often binding to proline-rich sequences in other proteins. walshmedicalmedia.comwikipedia.org | |

| SRC Homology 2 (SH2) Domain | Binds to phosphorylated tyrosine residues on other proteins, crucial for signal propagation. walshmedicalmedia.comwikipedia.org | |

| C-terminal | Kinase (SH1) Domain | Contains the catalytic site responsible for transferring phosphate (B84403) groups to substrate proteins (tyrosine phosphorylation). mdpi.comwikipedia.orgresearchgate.net |

Pivotal Role of BTK in B-Cell Receptor Signaling and Lymphocyte Development

BTK's most well-defined role is within the B-cell receptor (BCR) signaling pathway. sinobiological.comnih.gov The BCR is essential for a B cell to recognize antigens. When an antigen binds to the BCR, a signaling cascade is initiated, and BTK acts as a central node in this pathway. mdpi.comresearchgate.net It is required for transmitting signals that promote the development, maturation, activation, proliferation, and survival of B cells. nih.govresearchgate.netmdpi.com The genetic loss of BTK function, as seen in XLA, leads to a developmental block at the pre-B cell stage, preventing the formation of mature, functional B cells. frontiersin.orgsinobiological.com This demonstrates that BTK signaling is absolutely critical for the development of the humoral immune system.

Contribution of BTK to Myeloid Cell Activation and Inflammatory Responses

While its role in B cells is paramount, BTK is also expressed in myeloid lineage cells such as monocytes, macrophages, and neutrophils. nih.govnih.govdovepress.com In these cells, BTK is involved in signaling downstream of various receptors, including Toll-like receptors (TLRs) and Fc receptors. nih.govdovepress.comfrontiersin.org TLRs are crucial for the innate immune system's recognition of pathogens, and BTK participates in the signaling that leads to the production of pro-inflammatory cytokines and type I interferons. nih.govdovepress.com Furthermore, BTK is implicated in the activation of the NLRP3 inflammasome, a protein complex that triggers the release of potent inflammatory cytokines like IL-1β. nih.govnih.gov By regulating the activation and function of these innate immune cells, BTK contributes significantly to acute and chronic inflammatory responses. nih.govdovepress.com

Pathophysiological Implications of Dysregulated BTK Activity in Disease

Given its central role in activating multiple arms of the immune system, the dysregulation of BTK activity is implicated in the pathology of numerous diseases, ranging from autoimmune disorders to cancer. nih.govnih.gov Over-activation of BTK can lower the threshold for immune cell activation, leading to the production of autoantibodies and sustained inflammation, while reliance on BTK signaling can promote the survival and proliferation of malignant cells. nih.govmdpi.com

Aberrant BTK signaling is a key driver in several autoimmune and inflammatory conditions. sinobiological.comnih.gov Increased BTK activity has been observed in disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), where it contributes to the activation of self-reactive B cells and the production of autoantibodies that cause tissue damage. sinobiological.commdpi.comnih.gov In chronic spontaneous urticaria (CSU), BTK is believed to be a key component in the signaling pathway that leads to the release of histamine (B1213489) from mast cells and basophils, causing characteristic hives and swelling. novartis.comnovartis.comtandfonline.com Consequently, inhibiting BTK with molecules like CID 12553108 (Remibrutinib) is a promising therapeutic strategy to dampen the pathological immune responses in these conditions. patsnap.comeurekaselect.com

BTK is a critical survival factor for many B-cell cancers. mdpi.comnih.gov In malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, the cancer cells are highly dependent on signals transduced through the BCR pathway for their continued proliferation and survival. mdpi.comnih.govashpublications.org BTK is a crucial link in this survival signaling. nih.gov This dependency makes BTK an outstanding therapeutic target. The development of BTK inhibitors has transformed the treatment landscape for these diseases, effectively blocking the pro-survival signals and inducing cancer cell death. mdpi.comashpublications.org

Table 2: Diseases Associated with Dysregulated BTK Signaling

| Disease Category | Specific Disorders | Role of BTK |

| Autoimmune & Inflammatory | Rheumatoid Arthritis (RA) sinobiological.comnih.gov | Drives autoantibody production and inflammation. |

| Systemic Lupus Erythematosus (SLE) patsnap.comnih.gov | Contributes to activation of self-reactive B cells. | |

| Chronic Spontaneous Urticaria (CSU) novartis.comnycallergydoctor.com | Mediates histamine release from mast cells and basophils. | |

| Multiple Sclerosis (MS) patsnap.comnih.goveurekaselect.com | Involved in B-cell and myeloid cell activation contributing to neuroinflammation. | |

| Hematologic Malignancies | Chronic Lymphocytic Leukemia (CLL) mdpi.comnih.gov | Promotes survival and proliferation of malignant B cells. |

| Mantle Cell Lymphoma (MCL) mdpi.comnih.gov | Essential for oncogenic signaling downstream of the B-cell receptor. | |

| Waldenström Macroglobulinemia nih.govashpublications.org | Mediates signaling crucial for malignant cell survival. | |

| Marginal Zone Lymphoma (MZL) nih.govtargetedonc.com | Involved in dysregulated B-cell activation. |

Properties

Molecular Formula |

C16H32ISi4 |

|---|---|

Molecular Weight |

463.67 g/mol |

InChI |

InChI=1S/C16H32ISi4/c1-19(2,3)16(20(4,5)6,21(7,8)9)18(17)15-13-11-10-12-14-15/h10-14H,1-9H3 |

InChI Key |

OXPOCRNUNOIRSO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C([Si](C1=CC=CC=C1)I)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Discovery and Preclinical Development of Cid 12553108 Gdc 0853

Rationale for Targeting BTK in Drug Discovery

Bruton's tyrosine kinase (BTK) is a nonreceptor cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, maturation, activation, and survival of B-lymphocytes. frontiersin.orgepfl.ch Upon BCR engagement, BTK is activated and subsequently triggers a cascade of downstream signaling events that are vital for B-cell proliferation and differentiation. frontiersin.org

The significance of BTK in B-cell biology makes it a compelling therapeutic target for diseases characterized by aberrant B-cell activity. In many B-cell malignancies, cancer cells are dependent on the continuous signaling from the BCR for their growth and survival. mdpi.com By inhibiting BTK, the aim is to disrupt these survival signals and induce apoptosis in the malignant cells. mdpi.com

Furthermore, the role of BTK is not limited to B-cells. It is also involved in the signaling of other immune cells, such as myeloid cells, through Fc and chemokine receptors. nih.gov This broad involvement in multiple immunological pathways provides a strong rationale for targeting BTK in the treatment of inflammatory and systemic autoimmune diseases. frontiersin.orgnih.gov In conditions like rheumatoid arthritis and systemic lupus erythematosus, preclinical studies have suggested that inhibiting BTK activity could be a potential therapeutic strategy. nih.govresearchgate.net Autoreactive B-cells, which are central to many autoimmune diseases, appear to be more dependent on BTK for their survival than normal B-cells. nih.gov

Overview of the Early Research and Development Trajectory of CID 12553108

The early development of GDC-0853 (CID 12553108) initially explored its potential in oncology. A first-in-human Phase 1 study was conducted in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). nih.gov This study demonstrated that GDC-0853 was generally well-tolerated and showed antitumor activity, including in a patient with a C481S mutation. nih.gov

Despite these promising initial results in oncology, a strategic decision was made to shift the primary focus of GDC-0853's development towards autoimmune diseases. nih.gov This decision was based on the strong scientific rationale for BTK inhibition in these conditions and the compound's favorable preclinical profile, which suggested it could be a best-in-class BTK inhibitor for a wide range of immunological indications. nih.govebi.ac.uk

Consequently, further clinical development in oncology was halted, and efforts were redirected towards investigating GDC-0853 in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and chronic spontaneous urticaria. nih.govroche.com Preclinical studies in animal models of inflammatory arthritis had already shown that GDC-0853 could suppress disease activity in a dose-dependent manner, supporting its development in these indications. nih.govrcsb.org The favorable pharmacokinetic and pharmacodynamic profiles observed in preclinical models and early clinical studies further bolstered its potential as a therapeutic agent for autoimmune disorders. nih.govebi.ac.uk

Molecular Mechanism of Action and Kinase Selectivity of Cid 12553108

Characterization of Noncovalent Binding to the BTK Active Site

A comprehensive analysis in this section would have detailed the specific noncovalent interactions between the inhibitor and the active site of BTK. This would involve identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the compound. nih.govnih.govvulcanchem.com The description would elucidate how the inhibitor occupies the ATP-binding pocket, preventing the natural substrate from binding and thereby inhibiting the kinase's phosphorylating activity. nih.gov

Detailed Analysis of Binding Kinetics and Target Residence Time of CID 12553108

This subsection would have presented data on the association (k_on) and dissociation (k_off) rate constants of the inhibitor with BTK. The target residence time, calculated as the reciprocal of the dissociation rate constant (1/k_off), is a critical parameter for understanding the duration of the inhibitory effect. A longer residence time often correlates with a more sustained pharmacodynamic effect, even after the systemic concentration of the drug has decreased.

Distinctive Inhibition Profile of CID 12553108 Against Wild-Type BTK

Here, the article would have provided specific quantitative measures of the inhibitor's potency against wild-type BTK, such as the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. This data would be crucial for comparing its efficacy to other known BTK inhibitors.

Overcoming Resistance Mechanisms: Inhibition of Mutant BTK (e.g., C481S) by CID 12553108

A key focus of modern BTK inhibitor development is overcoming acquired resistance, most commonly through the C481S mutation, which prevents the covalent binding of first-generation inhibitors. This section would have presented data demonstrating the efficacy of a noncovalent inhibitor like the one intended for this article against this and potentially other clinically relevant BTK mutations.

Kinase Selectivity Profiling of CID 12553108 Against Off-Target Kinases (e.g., EGFR, ITK)

To ensure a favorable safety profile, it is essential that a kinase inhibitor demonstrates high selectivity for its intended target over other kinases in the human kinome. This final section would have showcased data from kinase panel screening, indicating the inhibitor's activity against a broad range of kinases, with a particular focus on structurally similar kinases like EGFR and ITK, where off-target inhibition can lead to adverse effects.

Preclinical Pharmacodynamics and Cellular Efficacy of Cid 12553108

Concentration-Dependent Cellular Responses of CID 12553108 in In Vitro Models

The absence of data for "CID 12553108" prevents the creation of the requested scientifically accurate content and data tables. Further research or access to proprietary data would be required to address the specific points outlined in the user's request.

In Vitro and Ex Vivo Preclinical Efficacy Studies of Cid 12553108 in Disease Models

Efficacy in Primary Cell Models of Chronic Lymphocytic Leukemia (CLL)

Activity of CID 12553108 in Ibrutinib-Naïve CLL Cells

Preclinical investigations have demonstrated the cytotoxic activity of CID 12553108 in primary CLL samples from treatment-naïve patients. nih.gov In a study by Sher et al. (2022), treatment with CID 12553108 induced cell death in primary patient samples and CLL cell lines. researchgate.netnih.gov Transcriptome analysis of B-cells isolated from treatment-naïve CLL patients treated with CID 12553108 revealed significant alterations in cellular pathways, indicating the compound's potent biological activity.

The cytotoxic effect of CID 12553108 was also evaluated in the context of the tumor microenvironment. In co-culture experiments with a human stromal cell line (HS-5), which is known to have a cytoprotective effect on CLL cells, CID 12553108 demonstrated the ability to overcome this protective effect and induce significant cell killing. nih.gov

Potency of CID 12553108 Against Ibrutinib-Resistant (C481S Mutant) CLL Cells

While specific studies focusing solely on the potency of CID 12553108 against CLL cells with the ibrutinib-resistant C481S mutation in Bruton's tyrosine kinase (BTK) are limited, there is evidence to suggest its activity in ibrutinib-resistant settings. The mechanism of action of CID 12553108, as a CDK9 inhibitor, is distinct from that of BTK inhibitors like ibrutinib. This suggests that it may bypass the resistance mechanisms associated with BTK mutations.

A study by Sher et al. (2022) tested the cytotoxic activity of CID 12553108 in primary samples from patients who had relapsed or were refractory to BTK inhibitor therapy. nih.gov The results showed a significant reduction in cell viability in these resistant samples in a concentration-dependent manner. nih.gov The patient samples in this cohort harbored various mutations, including in some cases, the BTK C481S mutation. nih.gov

Furthermore, in preclinical models of mantle cell lymphoma (MCL), a related B-cell malignancy, CID 12553108 (enitociclib) was shown to overcome resistance to BTK inhibitors. researchgate.netconfex.comashpublications.orgnih.gov Studies have indicated that CDK9 is overexpressed in tumors that have relapsed after treatment with BTK inhibitors. researchgate.netconfex.comashpublications.org In these MCL models, CID 12553108 effectively inhibited the growth of patient-derived xenograft tumors that were resistant to BTK inhibitors. researchgate.netconfex.com This provides a rationale for its potential efficacy in other BTK inhibitor-resistant B-cell malignancies like CLL.

Application of CID 12553108 in Cellular Models of Autoimmune Disorders

Based on the available scientific literature, there are no specific preclinical studies investigating the application of CID 12553108 in cellular models of autoimmune disorders. The primary focus of the preclinical research on this compound has been in the field of oncology, particularly hematologic malignancies.

Suppression of B-Cell and Myeloid Cell-Mediated Responses

There is no direct preclinical evidence from in vitro or ex vivo studies detailing the effects of CID 12553108 on the suppression of B-cell and myeloid cell-mediated responses in the context of autoimmune diseases.

Comparative Analysis of CID 12553108 with Other BTK Inhibitors in Preclinical In Vitro Systems

A direct comparative analysis of the biochemical or cellular activity of CID 12553108 with BTK inhibitors is not scientifically appropriate, as they target different kinases (CDK9 vs. BTK). However, a comparative analysis of CID 12553108 with other CDK9 inhibitors has been conducted, providing insights into its relative potency and selectivity.

In a study by Sher et al. (2022), the activity of CID 12553108 was compared with other CDK9 inhibitors, namely dinaciclib, KB-0742, and atuveciclib. researchgate.netnih.gov Kinome profiling revealed that at a concentration of 100 nM, CDK9 was the primary enzyme inhibited by CID 12553108. researchgate.netnih.gov The potency of CID 12553108 was found to be more than 10-fold greater than other CDK9 inhibitors in development. researchgate.netnih.gov

Below is a data table summarizing the comparative potency of CID 12553108 and other CDK9 inhibitors from in vitro assays.

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| CID 12553108 (VIP152) | CDK9 | Radiometric Acellular HotSpot Assay | 4.5 (low ATP) |

| Dinaciclib | CDK9 | Radiometric Acellular HotSpot Assay | N/A |

| KB-0742 | CDK9 | Radiometric Acellular HotSpot Assay | 760 - 1700 (high ATP) |

| Atuveciclib | CDK9 | Radiometric Acellular HotSpot Assay | N/A |

| Fadraciclib | CDK9 | Radiometric Acellular HotSpot Assay | 760 - 1700 (high ATP) |

| Alvocidib | CDK9 | Radiometric Acellular HotSpot Assay | low nM range (high ATP) |

| AZD4573 | CDK9 | Radiometric Acellular HotSpot Assay | low nM range (high ATP) |

N/A: Specific comparable data not available in the cited sources. Data for some compounds are presented as a range or qualitative description based on the source. nih.gov

In Vivo Preclinical Efficacy Models for Cid 12553108

Evaluation of CID 12553108 in Animal Models of Inflammatory Arthritis

The assessment of a novel compound's efficacy in inflammatory arthritis typically involves the use of well-established animal models that replicate key aspects of the human disease, such as rheumatoid arthritis. nih.govnih.gov These models are crucial for understanding disease pathogenesis and for the preclinical testing of new therapeutics. nih.gov

Commonly utilized models include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). nih.gov The CIA model, inducible in species like mice and rats, is the most frequently used experimental model for arthritis and involves immunization with type II collagen, leading to an inflammatory polyarthritis. nih.govnih.gov The choice of animal strain is critical, as different strains exhibit varying susceptibility and disease severity. frontiersin.org For instance, DBA/1 mice are often used for the CIA model. frontiersin.org

The evaluation of therapeutic efficacy in these models would involve monitoring clinical signs of arthritis, such as paw swelling, joint inflammation, and mobility. frontiersin.org Histopathological analysis of the joints is also a key endpoint, assessing for synovitis, cartilage destruction, and bone erosion. frontiersin.org

Table 1: Commonly Used Animal Models for Inflammatory Arthritis

| Model | Species | Induction Method | Key Pathological Features |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Mice, Rats | Immunization with type II collagen | Polyarthritis, synovitis, cartilage and bone erosion nih.govfrontiersin.org |

| Adjuvant-Induced Arthritis (AIA) | Rats | Injection of Complete Freund's Adjuvant (CFA) | Mono- or polyarthritis, intense inflammation frontiersin.org |

Assessment of Therapeutic Potential in Other Preclinical Autoimmune Disease Models

Beyond inflammatory arthritis, the therapeutic potential of a compound like CID 12553108 would be investigated in a range of preclinical models representing other autoimmune diseases. These models are essential for determining the broader immunomodulatory effects of the compound.

For systemic lupus erythematosus (SLE), various spontaneous and induced mouse models are available to dissect the complex etiology of the disease and to screen new treatments. nih.gov These models are instrumental in the development of targeted therapies. nih.gov Similarly, for multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE) is a widely used model. nih.gov The EAE model can be induced in susceptible animals by immunization with myelin-derived peptides and mimics many of the inflammatory and neurodegenerative aspects of MS. nih.gov

The assessment of efficacy in these models involves monitoring disease-specific parameters. For SLE models, this includes measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney damage (lupus nephritis). d-nb.info In EAE models, clinical scoring of neurological deficits, such as limb paralysis, is the primary endpoint. nih.gov

Table 2: Preclinical Models for Other Autoimmune Diseases

| Disease | Model | Induction/Genetic Basis | Key Readouts |

|---|---|---|---|

| Systemic Lupus Erythematosus (SLE) | NZB/W F1 mice | Spontaneous | Autoantibodies, proteinuria, glomerulonephritis nih.gov |

| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) | Immunization with myelin antigens | Clinical score of paralysis, CNS inflammation nih.gov |

Efficacy Studies of CID 12553108 in Preclinical Models of Hematologic Malignancies

To evaluate the efficacy of a compound against hematologic malignancies, patient-derived xenograft (PDX) models are considered a valuable tool. nih.gov These models involve the engraftment of human leukemia or lymphoma cells into immunodeficient mice, providing a platform to study disease progression and response to therapy in a setting that closely mimics the human condition. nih.govfrontiersin.orgnih.gov

For acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), PDX models are established by injecting patient-derived cancer cells into immunodeficient mouse strains, such as NOD/SCID or NSG mice. nih.govfrontiersin.orgnih.gov The progression of the disease is monitored by assessing the percentage of human leukemic cells in the mouse bone marrow, peripheral blood, and spleen. frontiersin.orgnih.gov

Efficacy studies in these models would measure the ability of the compound to reduce tumor burden, prolong survival, and inhibit the infiltration of malignant cells into various organs. frontiersin.orgnih.gov

Table 3: Preclinical Models for Hematologic Malignancies

| Malignancy | Model Type | Key Features | Efficacy Endpoints |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Engraftment of primary human AML cells in immunodeficient mice | Reduction in tumor burden, survival analysis, human CD45+ cell percentage in blood/bone marrow nih.govnih.gov |

| Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) | Engraftment of primary human ALL cells in immunodeficient mice | Reduction in tumor burden, survival analysis, CNS infiltration nih.govfrontiersin.org |

Pharmacodynamic Biomarkers of CID 12553108 Activity in Preclinical In Vivo Studies

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a therapeutic agent is engaging its intended target and modulating downstream pathways in vivo. The selection of PD biomarkers is dependent on the mechanism of action of the compound being studied.

In the context of inflammatory and autoimmune diseases, relevant PD biomarkers often include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or affected tissues. fda.gov Changes in the populations of immune cells, such as T cells and B cells, can be monitored using flow cytometry. fda.gov For compounds targeting specific signaling pathways, the phosphorylation status of key proteins can be assessed by techniques like Western blotting or immunohistochemistry.

For hematologic malignancies, PD biomarkers might include the inhibition of proliferation markers (e.g., Ki-67) in tumor cells or the induction of apoptosis, which can be measured by assays like TUNEL staining. nih.gov If the compound targets a specific enzyme, measuring the levels of its substrate or product in tumor tissue or blood can serve as a direct biomarker of its activity.

Table 4: Potential Pharmacodynamic Biomarkers

| Disease Area | Biomarker Type | Examples |

|---|---|---|

| Inflammatory/Autoimmune Diseases | Cytokines | TNF-α, IL-6, IL-17 |

| Immune Cell Populations | CD4+ T cells, regulatory T cells, B cells | |

| Signaling Pathways | Phosphorylation of STAT3, NF-κB activation | |

| Hematologic Malignancies | Proliferation | Ki-67 expression |

| Apoptosis | Caspase-3 cleavage, TUNEL staining |

Structure Activity Relationship Sar Studies and Rational Design Principles of Cid 12553108

Elucidation of Key Structural Motifs for BTK Binding Affinity and Selectivity

No information has been found detailing the key structural motifs of CID 12553108 or their contribution to binding affinity and selectivity for BTK.

Design Strategies Employed for Noncovalent BTK Inhibition with CID 12553108

There is no available data on the design strategies specifically employed for CID 12553108 as a noncovalent BTK inhibitor.

Systematic Chemical Modifications and Their Impact on BTK Inhibitory Potency

Research detailing systematic chemical modifications of the CID 12553108 scaffold and the corresponding impact on its BTK inhibitory potency is not present in the public domain. Consequently, no data tables on this subject can be generated.

It is possible that CID 12553108 is a compound that has been synthesized but not yet characterized or published in scientific literature, or it may be an internal designation within a private research entity that has not been disclosed publicly. Without any available data, a scientific article on its specific SAR and design principles cannot be produced.

Computational Chemistry and Chemoinformatics Approaches in Cid 12553108 Research

Predictive Modeling for BTK Inhibition and Selectivity

Generating content for these sections without any foundational research on CID 12553108 would require a complete fabrication of data and findings, which is not feasible.

While the search results did provide extensive information on the application of these computational methods to other BTK inhibitors, there is a complete absence of any connection to CID 12553108. Therefore, in adherence to the strict instruction to focus solely on CID 12553108, the article cannot be written.

It is recommended to verify the chemical compound identifier and the subject of the intended research. Should a valid compound with existing BTK-related research be provided, the generation of a detailed scientific article would be possible.

Table of Compounds Mentioned

As no specific compounds related to CID 12553108 and BTK could be discussed, this table remains empty.

Future Directions and Emerging Research Avenues for Cid 12553108

Expanding Preclinical Investigations into Novel Disease Indications for BTK Inhibition

While the efficacy of BTK inhibitors in B-cell cancers is well-established, the ubiquitous expression of BTK in various immune cells suggests a much broader therapeutic potential. nih.gov Future preclinical research on CID 12553108 is anticipated to venture into new disease territories.

Solid Tumors: A growing body of evidence points to the role of BTK in the tumor microenvironment of solid cancers, including breast, ovarian, colorectal, and prostate cancers. nih.gov Preclinical studies would aim to elucidate the efficacy of CID 12553108 in these settings, potentially through its effects on tumor-associated macrophages and other immune cells that support tumor growth.

Autoimmune and Inflammatory Diseases: Enhanced BTK activity is correlated with the pathogenesis of several autoimmune disorders. nih.gov Consequently, a significant avenue of research will be the preclinical evaluation of CID 12553108 in models of rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), multiple sclerosis (MS), and Sjögren's syndrome. nih.gov

Allergic Conditions: BTK is a crucial component of the signaling pathway in mast cells and basophils. nih.gov This makes BTK a promising target for immunoglobulin E (IgE)-mediated allergic diseases. Preclinical models of asthma, atopic dermatitis, and chronic spontaneous urticaria could be employed to investigate the therapeutic potential of CID 12553108 in these conditions. nih.govglobenewswire.com

Table 1: Potential Novel Preclinical Indications for CID 12553108

| Disease Area | Rationale for BTK Inhibition | Potential Preclinical Models |

|---|---|---|

| Solid Tumors (e.g., Breast Cancer) | Modulation of the tumor microenvironment, including tumor-associated macrophages. nih.gov | Syngeneic and patient-derived xenograft (PDX) models. |

| Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Inhibition of B-cell activation and autoantibody production. nih.gov | Collagen-induced arthritis (CIA) mouse models. |

| Allergic Diseases (e.g., Asthma) | Attenuation of mast cell and basophil degranulation. nih.gov | Ovalbumin-induced allergic airway inflammation models. |

Exploration of Preclinical Combination Therapies Involving CID 12553108

To enhance therapeutic efficacy and circumvent potential resistance mechanisms, the exploration of combination therapies is a critical future direction for BTK inhibitors. nih.govajmc.com Preclinical studies will be instrumental in identifying synergistic partners for CID 12553108.

Combination with Other Kinase Inhibitors: Targeting multiple nodes in a signaling pathway can lead to a more profound and durable response. nih.gov Preclinical studies may explore combining CID 12553108 with inhibitors of other kinases, such as those in the PI3K/AKT/mTOR pathway.

Combination with BCL2 Inhibitors: The combination of BTK and BCL2 inhibitors has shown significant promise in diseases like chronic lymphocytic leukemia (CLL). mdpi.com Preclinical models would be used to optimize the scheduling and sequencing of CID 12553108 with BCL2 antagonists.

Combination with Immunomodulatory Agents: Combining CID 12553108 with immune checkpoint inhibitors or other immunomodulatory drugs could enhance anti-tumor immunity. nih.gov Preclinical research would focus on understanding the impact of this combination on the tumor microenvironment.

Combination with BTK Degraders: The development of BTK degraders represents a novel approach to targeting this pathway. ajmc.com Investigating the combination of a BTK inhibitor like CID 12553108 with a BTK degrader could be a strategy to overcome resistance mediated by kinase-impaired BTK mutations. nih.gov

Table 2: Illustrative Preclinical Combination Strategies for CID 12553108

| Combination Partner | Rationale | Potential Disease Target |

|---|---|---|

| BCL2 Inhibitor | Dual targeting of cell survival and proliferation pathways. mdpi.com | B-cell malignancies (e.g., CLL) |

| PI3K Inhibitor | Vertical pathway inhibition to prevent feedback activation. nih.gov | Lymphomas, Solid Tumors |

| Anti-PD-1 Antibody | Enhancement of anti-tumor immune response. nih.gov | Solid Tumors, Lymphomas |

| BTK Degrader | Overcoming resistance from kinase domain mutations. ajmc.comnih.gov | B-cell malignancies |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

A deep understanding of the molecular mechanisms of CID 12553108 is paramount for its successful clinical translation. This necessitates the use of advanced preclinical models that can faithfully recapitulate human disease.

Advanced In Vitro Models: Beyond traditional 2D cell cultures, the use of 3D organoid and spheroid models derived from patient tumors can provide more physiologically relevant platforms to study the effects of CID 12553108 on cell growth, invasion, and drug resistance.

Sophisticated In Vivo Models: Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming the standard for evaluating the efficacy of novel cancer drugs. Humanized mouse models, which are reconstituted with a human immune system, are particularly valuable for studying the immunomodulatory effects of CID 12553108.

Models to Study Resistance: The development of drug-resistant cell lines and animal models is crucial for identifying the molecular mechanisms of resistance to CID 12553108 and for testing strategies to overcome it. nih.gov This can involve continuous exposure of models to the drug to select for resistant populations.

Understanding Long-Term Pharmacodynamic Effects of CID 12553108 in Preclinical Settings

Given that BTK inhibitors are often administered continuously for long durations, a thorough understanding of their long-term pharmacodynamic effects is essential. nih.gov

Sustained Target Engagement: Long-term preclinical studies in animal models are necessary to confirm that CID 12553108 can maintain its inhibitory effect on BTK over extended periods. This involves serial sampling to measure BTK occupancy or the phosphorylation of downstream signaling molecules.

Durability of Response: These long-term studies will also assess the durability of the anti-tumor or anti-inflammatory response and monitor for any signs of disease relapse or acquired resistance.

Impact on Immune Homeostasis: Chronic BTK inhibition may have broader effects on the immune system. Long-term preclinical studies will need to carefully evaluate the impact of CID 12553108 on the development, maturation, and function of various immune cell populations to anticipate any potential long-term immunological consequences. The pharmacodynamics of a drug can be influenced by the dosing schedule, as seen in studies of other long-term therapies. unifi.itresearchgate.netnih.govnih.gov

Table 3: Key Parameters in Long-Term Preclinical Pharmacodynamic Studies of CID 12553108

| Parameter | Method of Assessment | Rationale |

|---|---|---|

| Target Occupancy | Mass spectrometry-based assays, fluorescent probes. | To ensure sustained inhibition of BTK. |

| Downstream Signaling | Western blot or flow cytometry for phosphorylated PLCγ2 and ERK. | To confirm functional inhibition of the BTK pathway. |

| Immune Cell Profiling | Multi-color flow cytometry of peripheral blood and lymphoid tissues. | To monitor for long-term effects on immune cell populations. |

| Disease Progression | Tumor volume measurements, survival analysis, histological analysis. | To assess the durability of the therapeutic effect. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.